N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide

Lipophilicity Drug-likeness Permeability

Sourcing a structurally defined 2-bromo-5-isopropylthiazole-4-carboxamide with the precise N-(4-acetamidophenyl) substitution pattern often forces a trade-off between lead time and target relevance-generic analogs fail to recapitulate the dual HBD pharmacophore required for kinase hinge-region or BRD acetyl-lysine pocket engagement. • Dual HBD array (carboxamide NH + acetamido NH; tPSA 65 Ų, logP 2.87) delivers a hydrogen-bonding motif distinct from single-donor or morpholinoethyl/quinolyl analogs, directly impacting selectivity in biochemical screens (ITC, SPR, DSF) against kinase panels and BRD-family bromodomains. • The C2 bromo substituent enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings under standard conditions for rapid parallel library synthesis, supported by the commercially available precursor 2-bromo-5-isopropylthiazole (CAS 1159817-16-9, purity ≥97%). • CNS drug-like profile (HBD=2, tPSA <90 Ų, logP <3) supports deployment in neurodegenerative and neuro-oncology screening cascades where brain exposure is a prerequisite.

Molecular Formula C15H16BrN3O2S
Molecular Weight 382.3 g/mol
Cat. No. B12182813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide
Molecular FormulaC15H16BrN3O2S
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-10(5-7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)
InChIKeyLJXUKTOCHRSNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide: Procurement-Grade Structural and Physicochemical Baseline


N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide (MFCD02165151, C₁₅H₁₆BrN₃O₂S, MW 382.28 g/mol) is a synthetic small-molecule thiazole-4-carboxamide derivative featuring a 2-bromo substituent, a 5-isopropyl group, and an N-(4-acetamidophenyl) carboxamide side chain [1]. It belongs to the broader 2-substituted thiazole-4-carboxamide class disclosed in patent literature as potential pharmaceutical agents targeting inflammatory and proliferative disorders [2]. The compound is catalogued in the ZINC screening library (ZINC22195149) with a calculated logP of 2.87, tPSA of 65 Ų, 2 H-bond donors, and 5 H-bond acceptors, placing it within oral drug-like chemical space [1].

Why N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide Cannot Be Interchanged with In-Class Thiazole Carboxamide Analogs


Within the 2-bromo-5-isopropylthiazole-4-carboxamide subseries, even minor modifications to the N-aryl carboxamide side chain generate substantial divergence in physicochemical and pharmacological profiles. The N-(4-acetamidophenyl) substituent contributes a uniquely balanced hydrogen-bonding donor/acceptor array (two HBD, five HBA) and a polar surface area of 65 Ų that is distinct from morpholinoethyl, quinolyl, or benzodioxolyl analogs [1]. These differences directly impact solubility, permeability, and target engagement—meaning that compounds within the same thiazole-4-carboxamide class cannot be assumed to be functionally interchangeable for biological screening or SAR campaigns [2].

N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (clogP) as a Selectivity and Permeability Determinant Versus Morpholinoethyl and Quinolyl Analogs

The N-(4-acetamidophenyl) derivative exhibits a calculated logP of 2.87, which is substantially higher than the morpholinoethyl analog (estimated clogP ≈ 1.5–1.8 due to the basic tertiary amine and ether oxygens) and lower than the quinolyl analog (estimated clogP ≈ 3.5–4.0 due to the extended aromatic system) [1]. This intermediate lipophilicity positions the compound in an optimal range for both membrane permeability and aqueous solubility, avoiding the excessive hydrophilicity that limits cellular uptake of morpholino analogs and the excessive hydrophobicity that promotes non-specific protein binding and poor solubility of quinolyl analogs.

Lipophilicity Drug-likeness Permeability Thiazole carboxamide

Hydrogen-Bond Donor Count and Its Impact on Blood-Brain Barrier Penetration Potential

With two hydrogen-bond donors (HBD = 2), the N-(4-acetamidophenyl) derivative falls within the CNS MPO-desirable range (HBD ≤ 3), distinguishing it favorably from analogs bearing hydroxyl or additional amide NH groups that push HBD to 3 or higher [1]. By contrast, 2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide possesses only one HBD (the carboxamide NH), which may reduce aqueous solubility, while N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide lacks the acetamido NH donor, altering its interaction profile with hydrogen-bond-accepting targets.

Blood-brain barrier CNS drug-likeness Hydrogen bonding Thiazole carboxamide

Polar Surface Area (tPSA) and Oral Bioavailability Predictions Relative to In-Class Carboxamides

The target compound has a topological polar surface area (tPSA) of 65 Ų, which is below the Veber oral bioavailability threshold of 140 Ų and also below the CNS penetration-favorable threshold of 90 Ų [1]. This value is elevated relative to simpler 2-bromo-5-isopropylthiazole-4-carboxamides bearing smaller N-substituents (e.g., N-methyl or N-ethyl analogs with tPSA ≈ 45–55 Ų), which may sacrifice target-binding specificity, yet remains low enough to support adequate membrane permeation. In the context of the acetanilide-bearing thiazole series studied by El-Rayyes et al., compounds with similar tPSA values demonstrated measurable cytotoxicity (IC₅₀ 7–9 µg/mL) against hepatocellular, breast, and colorectal carcinoma cell lines, providing a scaffold-level activity benchmark absent for non-acetanilide analogs [2].

Polar surface area Oral bioavailability Veber rules Thiazole carboxamide

2-Bromo Substituent as a Synthetic Handle for Downstream Derivatization Versus Chloro and Non-Halogenated Analogs

The 2-bromo substituent on the thiazole ring serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not comparably accessible with 2-chloro analogs (lower oxidative addition reactivity) or 2-unsubstituted thiazoles (requiring directing-group strategies) [1]. The 2-bromo-5-isopropylthiazole intermediate (CAS 1159817-16-9) is a commercially available building block with documented purity ≥97%, providing a well-characterized starting point for SAR exploration . This positions the target compound as both a screening candidate and a diversification-ready scaffold, whereas 2-methyl, 2-amino, or 2-aryl thiazole-4-carboxamide analogs lack the same synthetic latitude.

Synthetic versatility Cross-coupling Bromo substituent Thiazole derivatization

Rotatable Bond Count and Conformational Flexibility Compared to Rigidified Thiazole Carboxamide Congeners

The target compound possesses 4 rotatable bonds [1], conferring a moderate degree of conformational flexibility that is lower than the morpholinoethyl analog (estimated 6–7 rotatable bonds due to the morpholine ring and ethyl linker) and lower than the quinolyl analog (1–2 rotatable bonds, resulting in a rigid, planar conformation). This intermediate flexibility may favorably impact entropic binding penalties while retaining sufficient rigidity for target specificity. In the context of the 2-substituted thiazole-4-carboxamide patent family, compounds with 3–5 rotatable bonds are consistently represented among preferred embodiments, suggesting this range is empirically associated with desirable pharmacological profiles [2].

Conformational flexibility Ligand efficiency Rotatable bonds Thiazole carboxamide

N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide: Evidence-Backed Research and Procurement Application Scenarios


Oncology-Focused Screening Library Enrichment Leveraging Acetanilide-Thiazole Scaffold Activity

Procurement for anticancer screening collections is supported by the documented cytotoxicity of structurally related acetanilide-bearing thiazole derivatives (IC₅₀ = 7.22–9.35 µg/mL across MCF-7 breast, HepG2 hepatocellular, and HCT-116 colorectal carcinoma cell lines) [2]. The target compound's intermediate logP (2.87) and tPSA (65 Ų) place it within oral drug-like space, making it a suitable candidate for phenotypic screening cascades where both target engagement and favorable ADME properties are screened in parallel [1].

Kinase and Protein-Protein Interaction Inhibitor Discovery via the Dual Hydrogen-Bond Donor Motif

The dual HBD pharmacophore (carboxamide NH + acetamido NH) is a recognized binding motif in ATP-competitive kinase inhibitors and bromodomain ligands [1]. The compound can be deployed in biochemical and biophysical screens (e.g., ITC, SPR, DSF) against kinase panels or BRD-family bromodomains, where the hydrogen-bonding array may confer selectivity over single-HBD thiazole carboxamide analogs that present only one donor interaction to the hinge region or acetyl-lysine binding pocket.

Late-Stage Diversification Programs Exploiting the C2 Bromo Cross-Coupling Handle

Medicinal chemistry laboratories seeking a diversification-ready thiazole carboxamide core should prioritize this compound over 2-chloro or 2-unsubstituted analogs. The C2 bromo substituent enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings under standard conditions, facilitating rapid parallel synthesis of focused libraries [3]. The commercially available precursor 2-bromo-5-isopropylthiazole (CAS 1159817-16-9, purity ≥97%) provides a reliable supply chain for multi-gram scale-up .

CNS-Penetrant Candidate Prioritization Based on Physicochemical Descriptors

With HBD = 2 (within the CNS MPO optimal range of ≤3), tPSA = 65 Ų (below the 90 Ų CNS threshold), and logP = 2.87, the target compound satisfies multiple criteria for CNS drug-likeness that are not simultaneously met by either the excessively flexible morpholinoethyl analog or the excessively lipophilic quinolyl analog [1]. This profile supports its inclusion in screening cascades for neurodegenerative, psychiatric, or neuro-oncology indications where brain exposure is required.

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